molecular formula C9H9FO5S B2644707 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid CAS No. 2137569-56-1

2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid

Cat. No. B2644707
CAS RN: 2137569-56-1
M. Wt: 248.22
InChI Key: CAFSLBNPROVCBM-UHFFFAOYSA-N
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Description

“2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid” is a chemical compound with the CAS Number: 2137569-56-1 . It has a molecular weight of 248.23 and its IUPAC name is 2-(5-(fluorosulfonyl)-2-methoxyphenyl)acetic acid .


Molecular Structure Analysis

The Inchi Code of the compound is 1S/C9H9FO5S/c1-15-8-3-2-7 (16 (10,13)14)4-6 (8)5-9 (11)12/h2-4H,5H2,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 248.23 . The compound is sensitive to moisture .

Scientific Research Applications

1. Chiral Shift Reagent for Stereochemical Analysis

2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid (FSMAA) can be useful in stereochemical analysis. For instance, (S)-α-methoxyphenyl acetic acid, a similar compound, has been employed as a chiral 1H NMR shift reagent for analyzing the stereochemistry of sulfoxides, determining both their enantiomeric purity and absolute configuration (Buist, Marecak, Holland, & Brown, 1995).

2. Fluorescent Labeling Reagent

FSMAA derivatives have potential applications as fluorescent labeling reagents. A study on 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, demonstrated its application in biomedical analysis due to its strong fluorescence in a wide pH range and stability against light and heat (Hirano et al., 2004).

3. Synthesis of Protected Glycosyl Donor

The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl group, which has structural similarity to FSMAA, was designed and used for protecting hydroxyl groups in carbohydrate chemistry. This group proved to be stable under acidic conditions and cleavable under mild basic conditions, making it suitable for synthesizing complex carbohydrates (Spjut, Qian, & Elofsson, 2010).

4. Structural Analysis

Compounds similar to FSMAA, like DL-4-Hydroxy-3-methoxymandelic Acid, have been structurally analyzed, showing a perpendicular orientation of the acetic acid side chain to the phenyl ring. Such structural analyses can inform the understanding of molecular interactions and design of related compounds (Okabe, Suga, & Kohyama, 1995).

5. Analyzing Degradation Mechanisms

FSMAA-related compounds, such as [(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid, have been studied for their degradation mechanisms in various pH environments. Understanding these mechanisms is crucial for developing stable pharmaceuticals and chemicals (Pretzer & Repta, 1987).

Safety and Hazards

The compound has been classified as dangerous with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO5S/c1-15-8-3-2-7(16(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFSLBNPROVCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid

CAS RN

2137569-56-1
Record name 2-[5-(fluorosulfonyl)-2-methoxyphenyl]acetic acid
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